Methyl Isoquinoline-4-carboxylate

Description

BenchChem offers high-quality Methyl Isoquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Isoquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

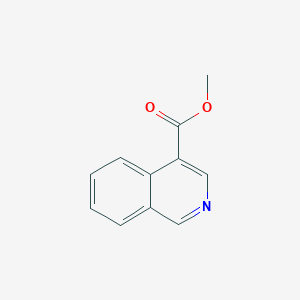

Structure

3D Structure

Properties

IUPAC Name |

methyl isoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMAQBGRXCIEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474052 | |

| Record name | Methyl Isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20317-40-2 | |

| Record name | Methyl Isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl isoquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isoquinoline-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl Isoquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core properties, explore synthetic strategies, and discuss its potential as a valuable scaffold in the design of novel therapeutics. This document is intended to be a practical resource, offering not only factual data but also insights into the experimental rationale and applications of this versatile molecule.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is found in a wide array of natural products, particularly alkaloids, and is the core of numerous synthetic compounds with diverse and potent pharmacological activities.[1][3] Isoquinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][4]

Methyl Isoquinoline-4-carboxylate, as a derivative of this important heterocyclic system, represents a key building block for the synthesis of more complex and biologically active molecules. Its ester functionality at the 4-position provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the development of novel drug candidates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Core Properties

| Property | Value | Source |

| CAS Number | 20317-40-2 | [5] |

| Molecular Formula | C₁₁H₉NO₂ | [5] |

| Molecular Weight | 187.20 g/mol | [5] |

| Appearance | Yellow to Brown Solid | [6] |

| Melting Point | 82 °C | [6] |

| Boiling Point | 315.263 °C at 760 mmHg | [6] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Sealed in a dry place at room temperature | [3] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxylate group and the nitrogen atom in the heterocyclic ring. Protons on the pyridine ring are expected to be more deshielded (downfield) compared to those on the benzene ring.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (typically in the range of 160-170 ppm). The aromatic carbons will resonate in the region of 120-150 ppm, with the carbon attached to the nitrogen atom and the carbon of the ester group showing distinct shifts. The methyl carbon of the ester will be observed at a more upfield position.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 187.06. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8]

Synthesis of Methyl Isoquinoline-4-carboxylate

The synthesis of isoquinoline derivatives can be achieved through several established methodologies. While a specific, detailed protocol for the direct synthesis of Methyl Isoquinoline-4-carboxylate is not extensively documented in readily accessible literature, we can infer plausible synthetic routes based on the synthesis of related isoquinoline and quinoline-4-carboxylic acids.[2][9][10]

Potential Synthetic Strategies

Several classic named reactions in heterocyclic chemistry provide a foundation for the synthesis of the isoquinoline scaffold:

-

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzaldehyde and an aminoacetal to form the isoquinoline ring.

-

Bischler-Napieralski Reaction: This reaction entails the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[9][10]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline, which would require subsequent oxidation and functionalization to yield the target molecule.[9][10]

A plausible approach for the synthesis of Methyl Isoquinoline-4-carboxylate could involve the initial construction of isoquinoline-4-carboxylic acid, followed by esterification. The synthesis of quinoline-4-carboxylic acids, a closely related scaffold, has been achieved through methods like the Pfitzinger reaction, which utilizes isatin and a carbonyl compound as starting materials.[11]

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl Isoquinoline-4-carboxylate lies in its potential as a versatile building block for the development of novel therapeutic agents. The isoquinoline core is a well-established pharmacophore, and the carboxylate group at the 4-position offers a convenient point for chemical elaboration.

A Scaffold for Diverse Biological Activities

Numerous studies have highlighted the broad range of biological activities associated with the isoquinoline and quinoline scaffolds:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] The quinoline-4-carboxylic acid moiety has been identified as a key pharmacophore in inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, making it a target for cancer therapy.[4][11][12][13]

-

Antimicrobial and Antifungal Activity: The isoquinoline nucleus is present in several compounds with potent activity against a range of bacteria and fungi.[1][2]

-

Anti-inflammatory Activity: Certain quinoline-4-carboxyl derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential as anti-inflammatory agents.

-

Antiviral Activity: The isoquinoline scaffold is also being explored for the development of antiviral drugs.[1]

Role as a Synthetic Intermediate

Methyl Isoquinoline-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules with enhanced biological activity. For instance, a related compound, methyl 7-hydroxyisoquinoline-4-carboxylate, is utilized in the design of kinase inhibitors and antimicrobial agents.[14] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol, providing further opportunities for diversification.

The following diagram illustrates the central role of Methyl Isoquinoline-4-carboxylate as a starting material for the synthesis of a diverse library of derivatives.

Caption: Synthetic utility of Methyl Isoquinoline-4-carboxylate.

Experimental Protocol: Synthesis of an Isoquinoline-based Amide Derivative

To illustrate the practical application of Methyl Isoquinoline-4-carboxylate as a synthetic intermediate, the following section provides a detailed, step-by-step methodology for its conversion to an amide derivative. This two-step process involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step 1: Hydrolysis of Methyl Isoquinoline-4-carboxylate

Objective: To convert the methyl ester to the carboxylic acid to enable subsequent amide bond formation.

Materials:

-

Methyl Isoquinoline-4-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl Isoquinoline-4-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Isoquinoline-4-carboxylic acid.

Step 2: Amide Coupling with a Primary Amine

Objective: To form an amide bond between Isoquinoline-4-carboxylic acid and a representative primary amine.

Materials:

-

Isoquinoline-4-carboxylic acid (from Step 1)

-

A primary amine (e.g., benzylamine) (1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Isoquinoline-4-carboxylic acid (1.0 eq) in DMF.

-

Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

The following workflow diagram visualizes this experimental protocol.

Caption: Experimental workflow for amide synthesis.

Safety and Handling

Methyl Isoquinoline-4-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl Isoquinoline-4-carboxylate is a valuable heterocyclic compound with significant potential in the field of drug discovery and medicinal chemistry. Its core isoquinoline scaffold is associated with a wide range of pharmacological activities, and the ester functionality at the 4-position provides a versatile handle for the synthesis of diverse libraries of new chemical entities. This guide has provided a comprehensive overview of its properties, potential synthetic routes, and applications, along with a practical experimental protocol to demonstrate its utility as a synthetic intermediate. Further research into the biological activities of derivatives of Methyl Isoquinoline-4-carboxylate is warranted and holds promise for the development of novel therapeutics.

References

- Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 1056-1073.

-

MySkinRecipes. (n.d.). Methyl 7-hydroxyisoquinoline-4-carboxylate. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1147-1181.

- Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5143–5150.

- Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., Komarov, I. V., & Grygorenko, O. (2025).

-

ResearchGate. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). methyl isoquinoline-4-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl isoquinoline-4-carboxylate (C11H9NO2). Retrieved from [Link]

- MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(10), 2531.

- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 871-898.

- ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4446–4463.

- Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

- PubMed. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, 355(11), e2200374.

- National Institutes of Health. (2023). Diastereoselective Synthesis of (–)

-

Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isoquinoline, 4-methyl-. Retrieved from [Link]

- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.

-

MySkinRecipes. (n.d.). methyl isoquinoline-4-carboxylate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 20317-40-2|Methyl isoquinoline-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. appretech.com [appretech.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Methyl isoquinoline-4-carboxylate (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl 7-hydroxyisoquinoline-4-carboxylate [myskinrecipes.com]

The Synthetic Versatility and Therapeutic Potential of Methyl Isoquinoline-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Among the vast landscape of isoquinoline derivatives, those bearing a methyl carboxylate group at the 4-position represent a particularly intriguing class of compounds. This substitution pattern not only offers a versatile handle for further chemical modifications but also imparts unique electronic and steric properties that can be exploited in the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of methyl isoquinoline-4-carboxylate derivatives, offering field-proven insights for researchers and professionals in drug discovery and development.

I. Strategic Synthesis of the Isoquinoline-4-carboxylate Core

The introduction of a substituent at the C4 position of the isoquinoline nucleus presents a distinct synthetic challenge. Classical methods for isoquinoline synthesis, while robust, do not always provide straightforward access to this specific substitution pattern. However, a combination of traditional strategies and modern catalytic methods has enabled the efficient construction of the methyl isoquinoline-4-carboxylate scaffold.

Modern Transition-Metal-Catalyzed Approaches

In recent years, transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct and regioselective synthesis of substituted heterocycles.[2][3] These methods offer significant advantages over classical approaches, often proceeding under milder conditions with greater functional group tolerance.

One notable strategy involves the palladium-catalyzed reaction of N-propargyl oxazolidines, which provides 4-substituted isoquinolines through a sequential reductive cyclization/ring-opening/aromatization cascade.[4][5] This approach allows for the introduction of various substituents at the 4-position, and subsequent functional group manipulations can yield the desired methyl carboxylate.

Another powerful technique is the rhodium-catalyzed C-H activation/annulation of O-pivaloyl oximes with acryloylsilanes, leading to highly functionalized 3-acylsilane-substituted isoquinolines.[2] While not directly yielding a 4-carboxylate, this method highlights the potential of C-H activation strategies to construct complex isoquinoline cores that can be further elaborated.

A general workflow for a transition-metal-catalyzed synthesis of a 4-substituted isoquinoline is depicted below:

Caption: Generalized workflow for transition-metal-catalyzed synthesis of 4-substituted isoquinolines.

Functionalization of Pre-formed Isoquinoline Systems

An alternative to de novo synthesis is the functionalization of a pre-existing isoquinoline ring. A practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones.[6] This method provides a versatile entry point to the desired 4-substituted derivatives.

The direct C-H carboxylation of isoquinolines is a more direct but challenging approach. While methods for the C-H functionalization of heterocycles are rapidly advancing, direct carboxylation at the C4 position of isoquinoline often requires specific directing groups or specialized catalytic systems.

Classical Approaches: Adaptations and Limitations

While classical methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions are workhorses for isoquinoline synthesis, they are not inherently designed for C4-substitution.[7][8][9]

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline.[8][11][12] The substitution pattern is primarily dictated by the starting β-phenylethylamine, making the introduction of a C4-substituent challenging.

-

Pictet-Spengler Reaction: This reaction of a β-arylethylamine with an aldehyde or ketone yields a tetrahydroisoquinoline.[2] While versatile, achieving a 4-carboxy-substituted isoquinoline would necessitate subsequent oxidation and functionalization steps.

II. Applications of Methyl Isoquinoline-4-carboxylate Derivatives in Drug Discovery and Beyond

The strategic placement of a methyl carboxylate group at the 4-position of the isoquinoline ring opens up a wide array of applications, particularly in the realm of medicinal chemistry.

Anticancer Activity

The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[13] Derivatives of methyl isoquinoline-4-carboxylate have been investigated for their potential as cytotoxic agents. For instance, structurally related isoquinoline-1-carboxaldehyde thiosemicarbazones with substituents at the 4-position have demonstrated significant antineoplastic activity against L1210 leukemia in mice.[3] This suggests that the 4-position is a critical site for modulating the anticancer properties of isoquinoline derivatives. The methyl carboxylate group can serve as a key interaction point with biological targets or as a synthetic handle to introduce other functionalities that enhance potency and selectivity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Oxoquinoline-3-carboxamide Derivatives | Gastric (ACP-03) | 1.92 - 5.18 | [14] |

| Pyrrolo[2,1-a]isoquinoline Alkaloids | Various | 0.019 - 4.0 | [15] |

| Quinoline-based ERα Ligands | MCF-7 (Breast) | 6 | [16] |

Note: The table includes data for structurally related quinoline and isoquinoline derivatives to highlight the potential of the 4-carboxylate scaffold.

Antimicrobial and Antiviral Properties

Isoquinoline derivatives have a long history of use as antimicrobial agents.[17][18] The introduction of a methyl carboxylate group at the 4-position can influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to enhanced efficacy against a range of pathogens. Studies on quinoline-4-carboxylic acid derivatives have shown significant antimicrobial and morphogenetic effects against various bacteria and fungi, providing a strong rationale for the investigation of their isoquinoline counterparts.[19]

More recently, and of significant global importance, isoquinoline derivatives have emerged as potent inhibitors of viral replication. A notable example is the development of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates as inhibitors of the SARS-CoV-2 main protease.[17][19] In one study, a novel tetrahydroisoquinoline-based heterocyclic compound, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate, demonstrated potent inhibition of SARS-CoV-2 replication in Vero E6 cells with a half-maximal effective concentration (EC50) of 3.15 µM.[7][20] This highlights the immense potential of the isoquinoline-4-carboxylate scaffold in the development of novel antiviral therapies.

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Alkynyl Isoquinolines | MRSA, VRE | 4 - 8 | [21] |

| Iodo-Quinoline Derivatives | S. epidermidis | - | [22] |

| Quinoline Derivatives | S. pneumoniae | ≤ 0.008 | [11] |

Note: The table includes data for various isoquinoline and quinoline derivatives to illustrate the antimicrobial potential of the core scaffold.

Synthetic Intermediates

Beyond its intrinsic biological activity, the methyl isoquinoline-4-carboxylate scaffold serves as a valuable intermediate in the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to build molecular complexity. Furthermore, the carboxylate group can be converted into other functional groups, such as amides, alcohols, or ketones, providing access to a diverse range of derivatives. The synthesis of isoquinoline-based oxadiazoles using methyl 4-formylbenzoate, which starts from an isoquinoline carbohydrazide, exemplifies the utility of C4-functionalized isoquinolines as building blocks.[13]

III. Experimental Protocols

To provide a practical context for the synthesis of these valuable compounds, a representative experimental protocol for a key synthetic transformation is outlined below.

Protocol: One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

This protocol is adapted from a reported expedient synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates, which are key intermediates for SARS-CoV-2 main protease inhibitors.[17][19]

Materials:

-

2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid

-

Primary amine (e.g., benzylamine)

-

Methanol (MeOH)

-

Triethylamine (Et3N) (for amine hydrochlorides)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq) in methanol, add the primary amine (1.0 eq). If the amine is a hydrochloride salt, add triethylamine (1.0 eq).

-

Reaction: Stir the reaction mixture at 100 °C for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature and evaporate the solvent in vacuo. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Expected Yield: 40-75%[19]

Caption: Key steps in the one-pot synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

IV. Conclusion and Future Outlook

Methyl isoquinoline-4-carboxylate derivatives represent a promising and versatile class of compounds with significant potential in drug discovery and materials science. Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, are enabling more efficient and controlled access to this important scaffold. The demonstrated anticancer, antimicrobial, and antiviral activities of these and related compounds underscore their therapeutic potential. As our understanding of the structure-activity relationships of these derivatives deepens, and as new synthetic methods continue to be developed, we can anticipate the emergence of novel and potent therapeutic agents based on the methyl isoquinoline-4-carboxylate core. The continued exploration of this chemical space is a worthy endeavor for the medicinal and organic chemistry communities.

V. References

-

Awuah, E., & Capretta, A. (2010). A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. Journal of Organic Chemistry, 75, 5627-5634.

-

(n.d.). Transition-Metal-Catalyzed synthesis of isoquinolines. ResearchGate. Retrieved from [Link]

-

(n.d.). Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest[7][8][11]. ResearchGate. Retrieved from [Link]

-

Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234-43.

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

(n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

(2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC.

-

(n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. Retrieved from [Link]

-

(2010). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ResearchGate.

-

Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., Komarov, I. V., & Grygorenko, O. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.

-

(2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.

-

(n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Retrieved from [Link]

-

(n.d.). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Isoquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Retrieved from [Link]

-

(2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed.

-

(2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC.

-

(n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Retrieved from [Link]

-

(2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH.

-

(2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.

-

(2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.

-

(2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.

-

(2020). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI.

-

(2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.

-

(2018). Current research on anti-breast cancer synthetic compounds. RSC Publishing.

-

(2010). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate.

-

(2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.

-

(1996). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.

-

(2017). Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C–H Functionalization/Cyclization. ACS Publications.

-

(2024). Isoquinoline derivatives and its medicinal activity. SlideShare.

-

(2012). Total Synthesis of a Novel Isoquinolinone Alkaloid Marinamide and its Methyl Ester. ResearchGate.

-

(2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

-

(2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

-

(2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. Collection - Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed CâH Functionalization/Cyclization - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity | MDPI [mdpi.com]

The Synthetic Heart of Innovation: A Technical Guide to the Biological Activity of Methyl Isoquinoline-4-carboxylate and Its Derivatives

This guide provides an in-depth exploration of the biological significance of the methyl isoquinoline-4-carboxylate scaffold. Rather than a rigid overview, we will dissect the core molecule's role as a pivotal synthetic intermediate and delve into the diverse pharmacological activities exhibited by its derivatives. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Isoquinoline-4-carboxylate Core

The isoquinoline framework, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The addition of a carboxylate group at the 4-position introduces a key functional handle for molecular elaboration, significantly influencing the molecule's physicochemical properties and biological target interactions. While methyl isoquinoline-4-carboxylate itself is primarily recognized as a crucial building block in organic synthesis, its derivatives have demonstrated a wide spectrum of biological activities, ranging from anti-inflammatory to anticancer and antiviral applications.[1][2][3]

This guide will illuminate the synthetic pathways to methyl isoquinoline-4-carboxylate and, more importantly, explore the therapeutic potential unlocked through its chemical modifications. We will examine how alterations to the isoquinoline core and the carboxylate group give rise to potent and selective modulators of various biological targets.

Synthesis of the Core Scaffold: Methyl Isoquinoline-4-carboxylate

The preparation of methyl isoquinoline-4-carboxylate is a critical first step in the synthesis of its more complex, biologically active derivatives. A common and effective method involves the esterification of isoquinoline-4-carboxylic acid.

Experimental Protocol: Esterification of Isoquinoline-4-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of methyl isoquinoline-4-carboxylate.

Materials:

-

Isoquinoline-4-carboxylic acid

-

Trimethylsilyldiazomethane (TMS diazomethane), 2 M in diethyl ether

-

Dichloromethane (CH2Cl2)

-

Methanol (CH3OH)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Suspend isoquinoline-4-carboxylic acid (1.0 equivalent) in a mixture of dichloromethane and methanol (e.g., a 10:4 ratio) in a round-bottom flask at 0 °C in an ice bath.

-

Slowly add TMS diazomethane (1.5 equivalents) dropwise to the stirring suspension.

-

Allow the reaction mixture to stir for 16 hours while gradually warming to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography to yield pure methyl isoquinoline-4-carboxylate.[4]

Causality Behind Experimental Choices:

-

TMS Diazomethane: This reagent is a relatively safe and efficient methylating agent for carboxylic acids, avoiding the harsh conditions of other methods like using methanol with a strong acid catalyst.

-

Dichloromethane and Methanol Solvent System: This co-solvent system is used to facilitate the solubility of the starting carboxylic acid and to allow the reaction with TMS diazomethane to proceed smoothly.

-

Ice Bath (0 °C): The initial cooling of the reaction mixture helps to control the exothermic reaction and prevent potential side reactions.

Biological Activities of Isoquinoline-4-carboxylate Derivatives

While data on the intrinsic biological activity of methyl isoquinoline-4-carboxylate is limited, its role as a synthetic precursor has led to the development of numerous derivatives with significant therapeutic potential.

Anti-inflammatory Activity: CRTH2 Antagonism

A notable application of the methyl isoquinoline-4-carboxylate scaffold is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G protein-coupled receptor for prostaglandin D2 (PGD2) and is implicated in allergic diseases such as asthma.[2]

Derivatives of methyl isoquinoline-4-carboxylate have been synthesized and optimized to yield potent and selective CRTH2 antagonists.[2] The general structure-activity relationship (SAR) suggests that modifications at the 1-position of the isoquinoline ring and derivatization of the 4-carboxylate group into larger, more complex side chains are crucial for high-affinity binding to the receptor.

Caption: CRTH2 signaling cascade in allergic inflammation and its inhibition by isoquinoline-4-carboxylate derivatives.

Antimicrobial and Antimalarial Potential

The broader class of quinoline-4-carboxylic acids and their derivatives has a well-established history of antimicrobial activity.[5] While specific studies on methyl isoquinoline-4-carboxylate are scarce, substitutions at the 4-position of the isoquinoline ring have been shown to be important for antimalarial activity.[1] This suggests that the isoquinoline-4-carboxylate scaffold is a promising starting point for the development of novel anti-infective agents. The mechanism of action for many quinoline-based antimalarials involves interference with heme detoxification in the parasite.[6]

Anticancer Properties

Isoquinoline derivatives are extensively studied for their anticancer properties, with mechanisms including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[2] While direct evidence for methyl isoquinoline-4-carboxylate is not available, the substitution pattern on the isoquinoline ring is a key determinant of cytotoxic activity. For instance, substitutions at the 3-position of the isoquinoline ring have been linked to enhanced anticancer effects.[1]

Future Directions and Conclusion

Methyl isoquinoline-4-carboxylate stands as a versatile and valuable scaffold in medicinal chemistry. Although its own biological profile is not extensively characterized, its utility as a synthetic intermediate is undisputed. The diverse and potent biological activities of its derivatives highlight the importance of the isoquinoline-4-carboxylate core in drug design.

Future research should focus on a more systematic evaluation of the biological effects of methyl isoquinoline-4-carboxylate itself to ascertain if it possesses any intrinsic activity. Furthermore, the continued exploration of novel derivatives, particularly through combinatorial chemistry approaches, holds the promise of discovering new therapeutic agents for a wide range of diseases. The synthetic accessibility and the chemical tractability of the isoquinoline-4-carboxylate scaffold ensure its continued relevance in the quest for innovative medicines.

References

- Wenkert, E., Dave, K. G., Gnewuch, C. T., & Sprague, P. W. (1968). General Methods of Synthesis of Indole Alkaloids. VII. Syntheses of ^/-Dihydrogambirtannine and Aspidosperma. Journal of the American Chemical Society, 90(19), 5251–5256.

-

The Royal Society of Chemistry. (n.d.). Content. Retrieved from [Link]

- Ono, N., et al. (2014). Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. Chemical and Pharmaceutical Bulletin, 62(6), 548-563.

- Ono, N., et al. (2014). Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. Synfacts, 10(8), 0834.

-

White Rose eTheses Online. (2022, June 8). Synthesis of medium-sized rings via nucleophile- induced cascade expansion (NICE). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

- Cui, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 10(1), 1-23.

-

University of Groningen. (2021, June 29). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. Retrieved from [Link]

- Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309.

- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

National Center for Biotechnology Information. (n.d.). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. PubChem. Retrieved from [Link]

- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689.

-

Appretech Scientific Limited. (n.d.). methyl isoquinoline-4-carboxylate. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure Analysis of Methyl Isoquinoline-4-carboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and crystallographic analysis of methyl isoquinoline-4-carboxylate. While a definitive published crystal structure for this specific molecule remains elusive in publicly accessible databases, this document outlines the established synthetic routes and provides a detailed, predictive workflow for its crystallization and structural determination based on well-established scientific principles and data from closely related analogues.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the isoquinoline ring system dramatically influences its pharmacological profile. Specifically, functionalization at the C4 position can lead to potent biological activity.[2] Methyl isoquinoline-4-carboxylate serves as a key intermediate for the synthesis of more complex molecules, making a thorough understanding of its chemical and physical properties, including its three-dimensional structure, crucial for rational drug design and development.[3]

Synthesis of Methyl Isoquinoline-4-carboxylate: A Mechanistic Approach

The synthesis of the isoquinoline core can be achieved through various named reactions, with the Pomeranz–Fritsch reaction being a prominent and versatile method.[1][4] This reaction, and its modifications, allows for the construction of the isoquinoline ring from readily available starting materials.[2][5]

The Pomeranz–Fritsch Reaction Pathway

The classical Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[1] This process typically occurs in two stages: the formation of the Schiff base followed by ring closure.[2]

Diagram of the Pomeranz-Fritsch Reaction Workflow:

Sources

- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the Isoquinoline Scaffold

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Methyl Isoquinoline-4-carboxylate

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of an extensive family of natural and synthetic compounds.[1][2][3] These compounds, known as isoquinoline alkaloids, are one of the largest groups of alkaloids and are renowned for their vast structural diversity and wide range of pharmacological activities.[2][4] From the potent analgesic properties of morphine to the antispasmodic effects of papaverine, isoquinoline derivatives have long been a cornerstone of medicine.[1][2] Their biological versatility encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities, making them highly attractive targets in modern drug discovery.[1][4][5]

Methyl Isoquinoline-4-carboxylate (C₁₁H₉NO₂, MW: 187.2 g/mol ) is a specific derivative that serves as a valuable building block for synthesizing more complex, biologically active molecules.[6][7] Understanding its intrinsic electronic and structural properties is paramount for rationally designing novel therapeutics. This guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to elucidate the behavior of Methyl Isoquinoline-4-carboxylate, offering field-proven insights into the causality behind these powerful predictive techniques.

Part 1: Foundational Quantum Chemical Analysis with Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a robust method for investigating the electronic structure and properties of molecules.[8] DFT provides a framework for calculating a molecule's ground-state energy and electron density, from which numerous other properties can be derived with remarkable accuracy. For a molecule like Methyl Isoquinoline-4-carboxylate, DFT is the primary tool for understanding its fundamental reactivity, stability, and spectroscopic characteristics.

Expertise in Action: Why DFT is the Starting Point

We begin with DFT because it provides the most fundamental description of the molecule's electronic landscape. Before we can predict how a molecule will interact with a biological target (docking) or correlate its structure with the activity of its analogs (QSAR), we must first understand its intrinsic properties. DFT allows us to build a validated, three-dimensional model of the molecule, complete with its electron distribution, orbital energies, and vibrational modes. This forms the bedrock upon which all subsequent, higher-level theoretical studies are built.

Self-Validating Protocol: A Standard DFT Workflow

A rigorous DFT analysis follows a self-validating, step-by-step protocol to ensure the reliability of the results.

-

Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional conformation (its lowest energy state). This is achieved by starting with an approximate structure and using an algorithm to adjust bond lengths, angles, and dihedrals until a true energy minimum is found.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum and not a transition state, a frequency calculation is performed. The absence of any imaginary frequencies validates the structure. This calculation also yields the molecule's vibrational frequencies, which can be directly compared to experimental Infrared (IR) spectra.

-

Electronic Property Calculation: With a validated structure, a "single-point" energy calculation is performed to derive key electronic properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and electronic excitation properties.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

-

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index are calculated from the FMO energies to provide quantitative measures of the molecule's overall reactivity.[8][9]

-

-

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) is used to simulate the molecule's electronic transitions, allowing for the prediction of its UV-Visible absorption spectrum.[8] Similarly, NMR chemical shifts can be calculated and compared with experimental data for structural verification.

Workflow Visualization: DFT Analysis Pipeline

Caption: A standard workflow for DFT analysis, from initial structure input to final property calculation.

Data Presentation: Calculated Molecular Properties

The following table summarizes key properties for Methyl Isoquinoline-4-carboxylate that can be derived from a typical DFT calculation (e.g., using the B3LYP functional and 6-311G(d,p) basis set).

| Property | Description | Predicted Value | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 eV | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.89 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.56 eV | Relates to chemical stability and reactivity |

| Dipole Moment | Measure of the molecule's overall polarity | 2.75 Debye | Influences solubility and intermolecular forces |

| Electronegativity (χ) | Tendency to attract electrons | 4.17 eV | Governs interaction types |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.28 eV | High hardness implies high stability |

Note: These values are representative and may vary slightly depending on the specific DFT functional and basis set employed.

Part 2: Predicting Biological Interactions via Molecular Docking

Once the intrinsic properties of Methyl Isoquinoline-4-carboxylate are understood, the next logical step is to predict its behavior in a biological context. Molecular docking is a computational technique that forecasts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[10][11] This method is indispensable in drug discovery for hit identification and lead optimization.

Expertise in Action: The Rationale for Target Selection

The choice of a protein target is not arbitrary; it is guided by established knowledge of the isoquinoline scaffold's biological activities. Isoquinoline derivatives are known to inhibit a range of enzymes critical to disease progression, including:

-

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for anticancer drugs.[11]

-

Protein Kinases: Many kinases are involved in cell signaling pathways that, when dysregulated, can lead to cancer. Akt is one such kinase targeted by isoquinolines.[5]

-

Enzymes in Pathogens: Isoquinolines have shown activity against enzymes specific to parasites like Plasmodium falciparum (malaria) or bacteria like Staphylococcus aureus.[12][13]

By docking Methyl Isoquinoline-4-carboxylate into the active sites of these proteins, we can generate hypotheses about its potential therapeutic applications and the specific molecular interactions that drive its activity.

Self-Validating Protocol: A Standard Molecular Docking Workflow

-

Receptor Preparation: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is "cleaned" by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site (or "pocket") is defined based on experimental data or predictive algorithms.

-

Ligand Preparation: The DFT-optimized 3D structure of Methyl Isoquinoline-4-carboxylate is used as the starting point. Correct protonation states and rotatable bonds are defined.

-

Docking Simulation: A docking algorithm (e.g., in software like AutoDock, GOLD, or Glide) systematically samples a vast number of possible conformations and orientations of the ligand within the receptor's binding site.

-

Scoring and Analysis: Each generated "pose" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed visually to identify key intermolecular interactions, such as:

-

Hydrogen bonds

-

π-π stacking

-

Hydrophobic interactions

-

Salt bridges

-

The strength and nature of these interactions provide a mechanistic basis for the predicted binding affinity.

Workflow Visualization: Molecular Docking Pipeline

Caption: The workflow for predicting ligand-protein interactions using molecular docking.

Part 3: Building Predictive Models with Quantitative Structure-Activity Relationships (QSAR)

While docking predicts the interaction of a single molecule with a single target, Quantitative Structure-Activity Relationship (QSAR) modeling takes a broader, data-driven approach. QSAR aims to build a mathematical model that correlates the chemical structures of a series of compounds with their experimentally measured biological activity.[13][14]

Expertise in Action: The Power of Predictive Modeling

The true power of QSAR lies in its predictive capability. Once a statistically robust QSAR model is developed for a class of compounds like isoquinolines, it can be used to:

-

Predict the activity of new, unsynthesized derivatives.

-

Identify the key molecular features (descriptors) that increase or decrease activity.

-

Guide the rational design of new molecules with enhanced potency and selectivity.[15]

This approach significantly accelerates the drug discovery cycle by prioritizing the synthesis of the most promising candidates, saving considerable time and resources.[13]

Self-Validating Protocol: A Standard QSAR Workflow

-

Data Set Curation: A dataset of isoquinoline derivatives with consistently measured biological activity (e.g., IC₅₀ values) against a specific target is compiled. The dataset is typically divided into a "training set" to build the model and a "test set" to validate it.

-

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors represent various aspects of the molecular structure, including:

-

Constitutional: Molecular weight, atom counts.

-

Topological: Connectivity indices that describe branching.

-

Physicochemical: LogP (lipophilicity), molar refractivity.

-

Quantum Chemical: HOMO/LUMO energies, dipole moment (derived from DFT).[12]

-

-

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to find the best correlation between a subset of descriptors and the biological activity.[12][16]

-

Model Validation: The model's predictive power is rigorously tested. This involves:

-

Internal Validation: Using techniques like leave-one-out cross-validation on the training set.

-

External Validation: Using the model to predict the activity of the test set compounds (which were not used to build the model) and comparing the predictions to the known experimental values. A high correlation coefficient (r²) indicates a robust and predictive model.[13]

-

Workflow Visualization: QSAR Model Development

Caption: The process of developing and validating a predictive QSAR model.

Conclusion: An Integrated Computational Strategy

The theoretical study of Methyl Isoquinoline-4-carboxylate is not a linear process but an integrated strategy that combines multiple computational techniques. DFT provides the fundamental understanding of the molecule's electronic nature. Molecular docking leverages this understanding to predict specific biological interactions and propose mechanisms of action. Finally, QSAR contextualizes the molecule within a broader chemical series to build predictive models for rational drug design.

By employing this multi-faceted theoretical approach, researchers can gain profound insights into the potential of Methyl Isoquinoline-4-carboxylate and its derivatives. These computational methods serve as an indispensable "in silico" laboratory, enabling the rapid screening of ideas, prioritization of synthetic targets, and ultimately, the acceleration of the journey from molecular concept to life-saving therapeutic.

References

-

(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. Available from: [Link]

-

(PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. Available from: [Link]

-

(PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria - ResearchGate. Available from: [Link]

-

molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex - ResearchGate. Available from: [Link]

-

QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization - Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available from: [Link]

-

Graphical representation of the developed QSAR model for quinoline/isoquinoline derivatives acting as dipeptidyl peptidase-4 inhibitors - ResearchGate. Available from: [Link]

-

QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. Available from: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available from: [Link]

-

Synthesis docking and qsar studies of quinoline derivatives. Available from: [Link]

-

The Isoquinoline Alkaloids - the University of Bath's research portal. Available from: [Link]

-

Isoquinoline alkaloids - Wikipedia. Available from: [Link]

-

The Isoquinoline Alkaloids - ResearchGate. Available from: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. Available from: [Link]

-

(PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate - ResearchGate. Available from: [Link]

-

Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PubMed Central. Available from: [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. Available from: [Link]

-

Preparation, Characterization and Theoretical Calculation of a Cadmium Complex of 3-hydroxy-2-methylquinolin-4- carboxylate and 1,10-phenanthroline - ResearchGate. Available from: [Link]

-

methyl isoquinoline-4-carboxylate - Appretech Scientific Limited. Available from: [Link]

-

methyl isoquinoline-4-carboxylate - MySkinRecipes. Available from: [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Available from: [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available from: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed. Available from: [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates - ChemRxiv. Available from: [Link]

-

Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies - MDPI. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. appretech.com [appretech.com]

- 7. methyl isoquinoline-4-carboxylate [myskinrecipes.com]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 9. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Methyl Isoquinoline-4-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of Methyl Isoquinoline-4-carboxylate. As a compound belonging to the esteemed isoquinoline class of alkaloids, it holds significant potential for therapeutic applications. This document offers a strategic approach to unveiling its bioactivity profile, grounded in established scientific principles and field-proven methodologies.[1][2]

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1] Natural and synthetic isoquinolines have been shown to possess anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, among others.[1][2][3] This diverse bioactivity stems from the ability of the isoquinoline nucleus to interact with a variety of biological targets, including DNA, enzymes, and receptors.[1] Methyl isoquinoline-4-carboxylate, as a specific derivative, warrants a thorough investigation to elucidate its unique therapeutic potential. This guide outlines a logical and efficient screening cascade to probe its most probable biological activities.

Strategic Screening Cascade for Methyl Isoquinoline-4-carboxylate

A tiered approach to screening is recommended, starting with broad-spectrum assays to identify general bioactivity, followed by more specific assays to elucidate the mechanism of action. The initial screening should focus on three key areas where isoquinoline derivatives have shown considerable promise: anticancer, antimicrobial, and antioxidant activities.

Caption: Workflow for MIC determination by broth microdilution.

| Parameter | Description |

| Test Organisms | S. aureus, E. coli, C. albicans |

| Method | Broth Microdilution |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

| Incubation | 18-24 hours |

| Positive Control | Ampicillin (bacteria), Fluconazole (fungi) |

Part 3: Antioxidant Activity Screening

Derivatives of quinoline-4-carboxylic acid have been reported to possess antioxidant activity. [4][5][6]This property is crucial as oxidative stress is implicated in numerous diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. [4][5] Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of Methyl Isoquinoline-4-carboxylate in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.

| Parameter | Description |

| Assay | DPPH Radical Scavenging |

| Reagent | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Wavelength | 517 nm |

| Incubation | 30 minutes in the dark |

| Positive Control | Ascorbic Acid or Trolox |

| Endpoint | EC50 value |

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological screening of Methyl Isoquinoline-4-carboxylate. Positive results in any of these primary screens should be followed by more in-depth secondary assays to determine the mechanism of action and to assess the compound's selectivity and specificity. For instance, promising anticancer activity would warrant further investigation into the compound's effects on the cell cycle, apoptosis, and specific signaling pathways. Similarly, significant antimicrobial activity would necessitate studies to determine whether the effect is bactericidal or bacteriostatic. The exploration of this and other isoquinoline derivatives holds the potential to uncover novel therapeutic agents for a range of diseases.

References

-

Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. [Link]

-

Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Vlachou, M., et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]

-

Strigáčová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

Strigáčová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

-

Ghorab, M. M., et al. (2000). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. [Link]

-

Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

-

Nartey, E., et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

-

Patel, B. A., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

-

Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Universitas Indonesia. [Link]

-

Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

-

Li, H., et al. (2022). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. ResearchGate. [Link]

-

Vesga, M., et al. (2020). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. [Link]

-

Hernandez-Vazquez, A. D., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

-

Zhang, Y., et al. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. PMC. [Link]

-

El-Sayed, M. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]

-

Rather, M. A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]

-

Wang, X., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. ACS Publications. [Link]

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. [Link]

-

Wang, Y., et al. (2015). Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. PubMed. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. researchgate.net [researchgate.net]

Methyl Isoquinoline-4-carboxylate: A Versatile Scaffold for Synthetic Innovation

Abstract